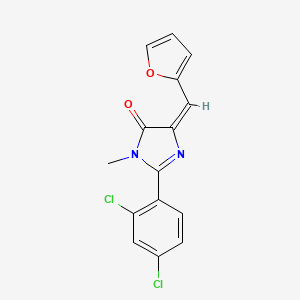
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and 3-methylimidazole under basic or acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a diverse array of imidazole-based compounds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It might find applications in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one would depend on its specific biological or chemical activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one include other imidazole derivatives with different substituents on the phenyl, furan, or imidazole rings. Examples include:
- 2-(2,4-dichlorophenyl)-3-methylimidazol-4-one
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)imidazole
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-ethylimidazol-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 2,4-dichlorophenyl and furan-2-ylmethylidene groups, along with the methyl group on the imidazole ring, can impart unique properties compared to other imidazole derivatives.
Propriétés
Numéro CAS |
895031-14-8 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-14(11-5-4-9(16)7-12(11)17)18-13(15(19)20)8-10-3-2-6-21-10/h2-8H,1H3/b13-8+ |
Clé InChI |
LBLFCHNJWYWLBB-MDWZMJQESA-N |
SMILES isomérique |
CN1C(=N/C(=C/C2=CC=CO2)/C1=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CN1C(=NC(=CC2=CC=CO2)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Solubilité |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


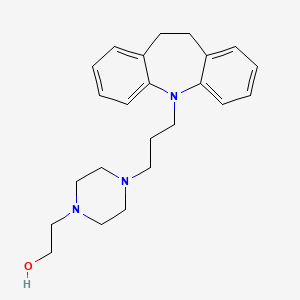
![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

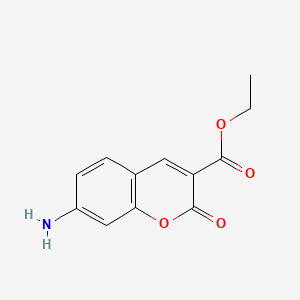
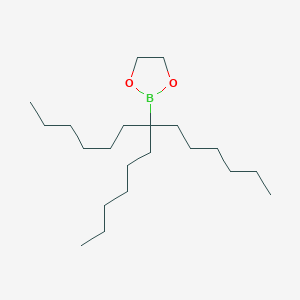
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
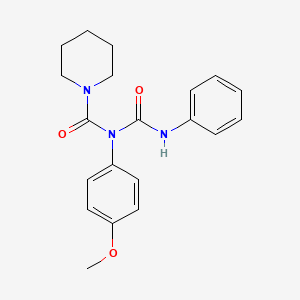
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
